molecular formula C27H31NO4S B4264087 Propyl 4-[4-(butan-2-yl)phenyl]-2-{[(4-methoxyphenyl)carbonyl]amino}-5-methylthiophene-3-carboxylate

Propyl 4-[4-(butan-2-yl)phenyl]-2-{[(4-methoxyphenyl)carbonyl]amino}-5-methylthiophene-3-carboxylate

Cat. No.: B4264087
M. Wt: 465.6 g/mol
InChI Key: PYFXVSWCSAGGJU-UHFFFAOYSA-N
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Description

Propyl 4-(4-sec-butylphenyl)-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-[4-(butan-2-yl)phenyl]-2-{[(4-methoxyphenyl)carbonyl]amino}-5-methylthiophene-3-carboxylate involves multiple steps, including the formation of the thiophene ring, the introduction of the sec-butylphenyl group, and the attachment of the methoxybenzoyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The optimization of reaction conditions and the use of efficient purification techniques are essential for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-(4-sec-butylphenyl)-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Propyl 4-(4-sec-butylphenyl)-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a component in biological assays.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.

    Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Propyl 4-[4-(butan-2-yl)phenyl]-2-{[(4-methoxyphenyl)carbonyl]amino}-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and compounds with sec-butylphenyl or methoxybenzoyl groups. Examples include:

Uniqueness

Propyl 4-(4-sec-butylphenyl)-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate is unique due to its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows for unique interactions and reactivity compared to other similar compounds.

Properties

IUPAC Name

propyl 4-(4-butan-2-ylphenyl)-2-[(4-methoxybenzoyl)amino]-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO4S/c1-6-16-32-27(30)24-23(20-10-8-19(9-11-20)17(3)7-2)18(4)33-26(24)28-25(29)21-12-14-22(31-5)15-13-21/h8-15,17H,6-7,16H2,1-5H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFXVSWCSAGGJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C(C)CC)C)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Propyl 4-[4-(butan-2-yl)phenyl]-2-{[(4-methoxyphenyl)carbonyl]amino}-5-methylthiophene-3-carboxylate
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Propyl 4-[4-(butan-2-yl)phenyl]-2-{[(4-methoxyphenyl)carbonyl]amino}-5-methylthiophene-3-carboxylate
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Propyl 4-[4-(butan-2-yl)phenyl]-2-{[(4-methoxyphenyl)carbonyl]amino}-5-methylthiophene-3-carboxylate
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Propyl 4-[4-(butan-2-yl)phenyl]-2-{[(4-methoxyphenyl)carbonyl]amino}-5-methylthiophene-3-carboxylate
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Propyl 4-[4-(butan-2-yl)phenyl]-2-{[(4-methoxyphenyl)carbonyl]amino}-5-methylthiophene-3-carboxylate
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Propyl 4-[4-(butan-2-yl)phenyl]-2-{[(4-methoxyphenyl)carbonyl]amino}-5-methylthiophene-3-carboxylate

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